4,4'-Oxydianiline

Polyimide Thermal Analysis Glass Transition Temperature

4,4'-Oxydianiline (ODA) is the industry-standard aromatic diamine for Kapton-type polyimide synthesis. Its ether bridge delivers a quantifiably lower modulus (2.37 GPa) and Tg (~389°C) versus rigid MDA—irreplaceable for flexible PCBs, aerospace wire insulation, and conformal coatings where mechanical compliance is paramount. ODA-based polyimides achieve a refractive index of 1.738 with >90% NIR transparency for optical waveguides and anti-reflective coatings. It yields the lowest residual ash among key diamines, meeting stringent semiconductor purity requirements. At 0.1 µM genotoxic potency, ODA also serves as a critical toxicological reference standard. Choose ODA where flexibility, optical clarity, and ultra-low impurity profiles are non-negotiable.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 121509-79-3
Cat. No. B046995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Oxydianiline
CAS121509-79-3
Synonyms4,4'-diaminodiphenyl ether
4,4'-oxydianiline
di-(4-aminophenyl)ether
diaminodiphenyl ethe
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)OC2=CC=C(C=C2)N
InChIInChI=1S/C12H12N2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2
InChIKeyHLBLWEWZXPIGSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 59° F (NTP, 1992)
Insoluble in water, benzene, carbon tetrachloride and ethanol;  soluble in acetone

Structure & Identifiers


Interactive Chemical Structure Model





4,4′-Oxydianiline (ODA) CAS 121509-79-3: A Foundational Aromatic Diamine for High-Performance Polyimides


4,4′-Oxydianiline (ODA; CAS 121509-79-3, also commonly referenced under CAS 101-80-4) is a primary aromatic diamine monomer featuring an ether bridge between two aniline rings. This colourless crystalline solid (melting point 188–192 °C ) is the quintessential building block for synthesizing high-performance polyimides, most notably Kapton®-type materials, via condensation with aromatic dianhydrides such as pyromellitic dianhydride (PMDA) [1]. Its para-substituted, diphenyl ether architecture confers a balance of thermal stability, mechanical robustness, and processability that has cemented its role as the benchmark diamine against which alternatives are measured in advanced electronics, aerospace, and high-temperature insulation applications.

4,4′-Oxydianiline Substitution Risk: Quantified Performance Divergence in Thermal, Mechanical, and Optical Domains


Substituting 4,4′-oxydianiline with superficially similar aromatic diamines—such as 4,4′-methylenedianiline (MDA), p-phenylenediamine (PPD), or chalcogen-containing analogs—is not a straightforward equivalency. The central ether linkage of ODA imparts a distinct combination of chain flexibility and oxidative stability that directly translates into specific, quantifiable performance attributes in the final polymer. As the evidence detailed in Section 3 demonstrates, replacing ODA with MDA or PPD can lead to a >40 °C increase or >240 °C decrease in glass transition temperature (Tg) [1], a >2 GPa alteration in Young's modulus [1], a shift of >0.04 in refractive index [2], and a change in the polymer's residual ash profile [3]. These are not marginal variations; they represent fundamental shifts in the thermomechanical, optical, and purity profile of the material, directly impacting its suitability for demanding applications where these parameters are critical selection criteria.

Quantified Differentiation Guide for 4,4′-Oxydianiline Against Key Analogs


Thermal Stability: Tg of ODA-Based Polyimide is 20 °C Lower than MDA-Modified, Indicating a More Flexible Polymer Backbone

In a direct comparative study, the pure polyimide derived from pyromellitic dianhydride (PMDA) and 4,4′-oxydianiline (ODA) exhibited a glass transition temperature (Tg) of 388.7 °C. When the diamine monomer was substituted with a co-monomer containing 4,4′-methylenedianiline (MDA), the Tg increased to 408.3 °C. This demonstrates that ODA imparts a lower Tg than MDA-containing systems, a property directly linked to the greater conformational flexibility provided by its central ether linkage [1].

Polyimide Thermal Analysis Glass Transition Temperature

Mechanical Properties: ODA-Based Polyimide Exhibits a Significantly Lower Modulus than MDA-Modified, Providing Greater Compliance

The same study that evaluated thermal properties also quantified mechanical performance. The Young's modulus for the pure PMDA/ODA polyimide was measured at 2.37 GPa. In contrast, the MDA-containing copolymer system demonstrated a substantially higher modulus of 5.74 GPa. This 142% increase in stiffness upon replacing ODA with MDA confirms that ODA-based polymers are inherently less stiff and more compliant, a direct consequence of the flexible ether linkage in its structure [1].

Polyimide Mechanical Properties Young's Modulus

Optical Properties: ODA-Based Polyimide Achieves a 0.04 Lower Refractive Index than its Thio-Analog, Enabling High Transparency in the Near-IR

In a study comparing polyimides derived from 4,4′-[p-thiobis(phenylenesulfanyl)]diphthalic anhydride (3SDEA) with four different diamines, the ODA-based polyimide (ODA-3SDEA) exhibited a refractive index of 1.738 at 637 nm. In contrast, the polyimide derived from its sulfur-containing analog, 4,4′-thiodianiline (TDA), showed a higher refractive index of 1.778 under the same conditions. This difference is attributed to the lower atomic polarizability of the oxygen atom in ODA compared to sulfur [1].

Polyimide Optical Materials Refractive Index

Purity Profile: ODA-Based Polyamides Exhibit Lower Ash Content than Those Derived from MDA and PPD

A comparative study of novel polyamides synthesized from N,N′-diphenyl-2,3,5,6-diimido cyclohexane-1,4-dicarboxylic acid (PICA) and various aromatic diamines revealed a distinct ordering in the residual ash content of the resulting polymers: MDA > p-PDA > ODA. This indicates that polyamides derived from 4,4′-oxydianiline leave the lowest amount of incombustible residue among the three diamines tested [1].

Polyamide Purity Ash Content

Biological Activity: ODA Induces DNA Damage at a Concentration 100-Fold Lower than MDA in Human Bronchial Cells

A toxicological study on human bronchial epithelial cells (BEP2D) found that 4,4′-oxydianiline (ODA) induced DNA damage at concentrations as low as 0.1 µM after 24 hours of exposure, as measured by γH2AX protein expression [1]. In a separate study using the Comet assay, 4,4′-methylenedianiline (MDA) required concentrations ranging from 10 to 180 µM to elicit a statistically significant increase in DNA lesions in primary hepatocytes and thyreocytes [2].

Toxicology Genotoxicity DNA Damage

Solubility Enhancement: Brominated ODA Derivatives Yield Organosoluble Polyimides, Expanding Processing Options

While 4,4′-oxydianiline (ODA) itself yields polyimides with limited solubility in common organic solvents, chemical modification of the ODA core—specifically the introduction of bromine substituents at the 2,2′ or 2,2′,6,6′ positions—produces derivatives (DB-ODA and TB-ODA) whose corresponding polyimides exhibit markedly enhanced solubilities. Notably, the polyimide derived from rigid PMDA and TB-ODA was found to be soluble in a range of solvents including THF, DMF, DMAc, DMSO, and NMP, whereas the unmodified PMDA/ODA polyimide is largely insoluble [1].

Polyimide Solubility Processing

Validated High-Value Application Scenarios for 4,4′-Oxydianiline


Flexible Substrates and Coatings for Aerospace and Electronics

The quantified lower modulus (2.37 GPa) and lower Tg (388.7 °C) of PMDA/ODA polyimide compared to MDA-modified systems [1] make ODA the preferred diamine for applications where mechanical compliance and processability are paramount. This includes flexible printed circuit boards (FPCBs), high-temperature wire and cable insulation, and protective coatings on irregular surfaces in aerospace. ODA's ability to deliver a balanced profile of thermal stability and flexibility is unmatched by more rigid analogs like MDA.

Near-Infrared (NIR) Optical Components and Sensors

ODA-based polyimides achieve a refractive index of 1.738 at 637 nm, which is 0.040 lower than that of its thio-analog (TDA) under identical conditions [2]. This property, coupled with high transparency (>90%) in the 650-1500 nm range [2], positions ODA as the monomer of choice for fabricating antireflective coatings, optical waveguides, and NIR sensor windows. The lower refractive index enables better index matching and reduces signal loss in these precision optical components.

High-Purity Dielectric Films for Semiconductor Manufacturing

The demonstrated lowest residual ash content for ODA-derived polyamides among key analogs (MDA and PPD) [3] is a critical advantage for semiconductor applications. In the production of interlayer dielectrics, passivation layers, and flexible substrates for advanced packaging, even trace metallic impurities can lead to device failure. ODA's propensity to yield polymers with minimal incombustible residue directly supports the stringent purity requirements of the electronics industry.

Controlled Toxicological Studies and Biosafety Assessment

The stark contrast in genotoxic potency—ODA induces DNA damage at 0.1 µM, while MDA requires >10 µM [REFS-4, REFS-5]—makes ODA an essential reference standard for toxicological research. It is specifically useful in studies investigating structure-activity relationships of aromatic amines, the mechanisms of N-acetyltransferase-mediated metabolism, and the development of biosafety protocols for handling high-hazard industrial chemicals.

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